Chlorooctylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chlorooctylsilane can be synthesized through several methods, including:
Direct Synthesis: This involves the reaction of octyltrichlorosilane with dimethylchlorosilane in the presence of a catalyst.
Hydrosilylation: Another method involves the hydrosilylation of octene with chlorodimethylsilane in the presence of a platinum catalyst.
Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Chlorooctylsilane undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Reduction: This compound can be reduced using hydride donors like lithium aluminium hydride to form silanes.
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds .
Scientific Research Applications
Chlorooctylsilane has a wide range of applications in scientific research, including:
Surface Modification: It is extensively used for the silylation of surfaces, enhancing the hydrophobicity and chemical resistance of materials like silica and glass.
Polymer Synthesis: This compound is used as a precursor in the synthesis of silicone-based polymers, which are employed in various industries, including electronics, medical devices, and coatings.
Biological Applications: In biology, this compound-modified surfaces are used in the development of biosensors and diagnostic devices due to their improved biocompatibility and stability.
Environmental Protection: The compound is also used in the development of materials for environmental protection, such as coatings that prevent biofouling and corrosion.
Mechanism of Action
The mechanism of action of chlorooctylsilane primarily involves its ability to form strong covalent bonds with various substrates. The silicon-chlorine bond in this compound is highly reactive, allowing it to undergo hydrolysis and condensation reactions that result in the formation of siloxane bonds. These reactions are crucial for the functionalization of surfaces and the synthesis of organosilicon compounds .
Comparison with Similar Compounds
Chlorooctylsilane can be compared with other chlorosilanes such as:
Chlorotrimethylsilane: Used for similar surface modification applications but has a shorter alkyl chain, resulting in different hydrophobic properties.
Chlorodimethylsilane: Often used in the synthesis of silicone polymers but lacks the longer alkyl chain present in this compound, affecting its reactivity and applications.
Octyltrichlorosilane: Similar in structure but contains three chlorine atoms, making it more reactive and suitable for different types of surface modifications.
This compound is unique due to its specific balance of reactivity and hydrophobicity, making it particularly useful for applications requiring durable and chemically resistant coatings .
Properties
Molecular Formula |
C8H16ClSi |
---|---|
Molecular Weight |
175.75 g/mol |
InChI |
InChI=1S/C8H16ClSi/c9-7-5-3-1-2-4-6-8-10/h1-8H2 |
InChI Key |
OWEOCEGXOPVIAY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCl)CCC[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.